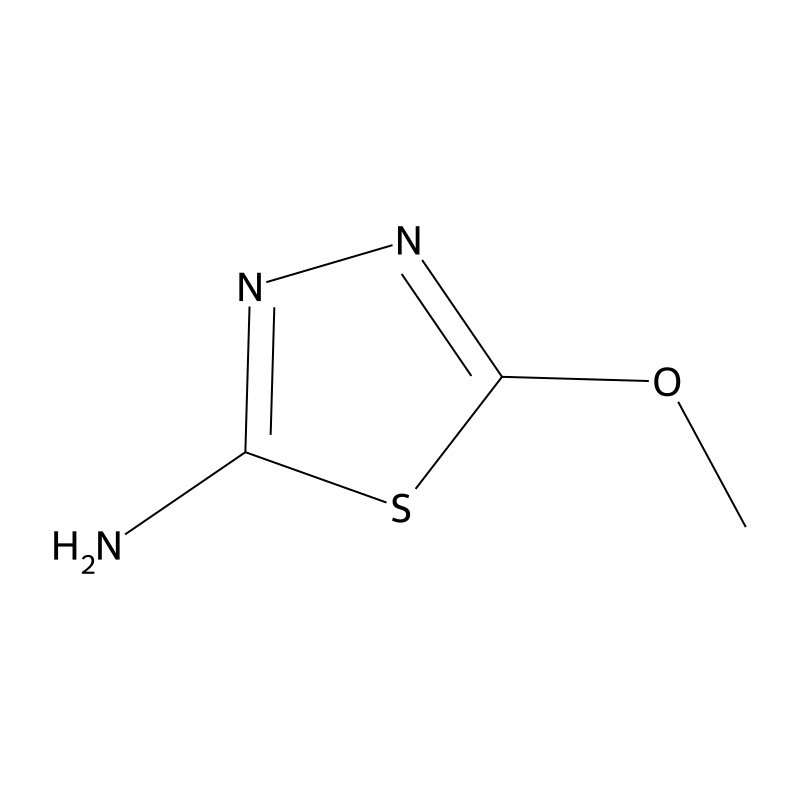5-Methoxy-1,3,4-thiadiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antifungal Activity
Scientific Field: Medical and Biological Sciences
Application Summary: The compound has been synthesized and tested for its antifungal properties.
Antibacterial Activity
Application Summary: Certain compounds, including 5-Methoxy-1,3,4-thiadiazol-2-amine, have shown considerable antibacterial activity against B. subtilis and P.
Cytostatic Treatment
5-Methoxy-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a five-membered ring consisting of two nitrogen atoms, one sulfur atom, and a methoxy group attached to the thiadiazole structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the methoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
- Diazotization: The amine can be converted into a diazonium salt, which can further react to form azo compounds.
- Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 5-methoxy-1,3,4-thiadiazol-2-amine exhibits notable biological activities:
- Antimicrobial Properties: Compounds in the thiadiazole family have been shown to possess antibacterial and antifungal activities.
- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects: Certain studies suggest that these compounds may also modulate inflammatory responses.
The biological potential of this compound makes it a candidate for further pharmacological studies.
The synthesis of 5-methoxy-1,3,4-thiadiazol-2-amine can be achieved through various methods:
- Direct Synthesis from Thiosemicarbazides: This method involves the cyclization of thiosemicarbazides with carbon disulfide and subsequent treatment with methanol.
- One-Pot Reactions: Recent studies have explored one-pot methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .
- Refluxing Techniques: Traditional refluxing methods using appropriate solvents and reagents can also be employed for the synthesis.
These methods allow for the production of this compound under varying conditions.
5-Methoxy-1,3,4-thiadiazol-2-amine has several applications:
- Pharmaceuticals: Its biological activity positions it as a potential candidate for drug development.
- Agricultural Chemicals: Its antimicrobial properties may be useful in developing new pesticides or fungicides.
- Dyes and Pigments: The ability to form azo compounds opens avenues for its use in dye synthesis.
The versatility of this compound suggests broad applicability across different fields.
Interaction studies involving 5-methoxy-1,3,4-thiadiazol-2-amine focus on its binding affinity with various biological targets. Research has indicated:
- Enzyme Inhibition: Some derivatives may inhibit specific enzymes involved in disease pathways.
- Receptor Binding: Studies have shown interaction with certain receptors that mediate biological responses.
These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 5-methoxy-1,3,4-thiadiazol-2-amine. Here are some notable examples:
The unique feature of 5-methoxy-1,3,4-thiadiazol-2-amine lies in its methoxy group, which enhances solubility and potentially modulates its biological activity compared to other thiadiazoles.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








